In-Depth Technical Guide to Naproanilide: Chemical Structure, Properties, and Biological Activity
In-Depth Technical Guide to Naproanilide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of naproanilide. It includes detailed information on its synthesis, purification, analytical methods, and mechanism of action as a herbicide, presented in a format suitable for researchers and professionals in the fields of chemistry and life sciences.
Chemical Structure and Properties
Naproanilide, with the IUPAC name 2-(naphthalen-2-yloxy)-N-phenylpropanamide, is an organic compound classified as an anilide herbicide.[1] Its chemical structure consists of a naphthalene ring linked via an ether bond to a propionamide group, which in turn is N-substituted with a phenyl group.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties of Naproanilide
| Property | Value | Reference(s) |
| IUPAC Name | 2-(naphthalen-2-yloxy)-N-phenylpropanamide | [2] |
| CAS Number | 52570-16-8 | [2] |
| Chemical Formula | C₁₉H₁₇NO₂ | [2][3][4] |
| Molecular Weight | 291.34 g/mol | [3][4][5] |
| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | [2] |
| InChI Key | LVKTWOXHRYGDMM-UHFFFAOYSA-N | [2] |
| Synonyms | Uribest, alpha-(2-Naphthoxy)propionanilide, MT-101 | [2][6] |
Table 2: Physicochemical Properties of Naproanilide
| Property | Value | Reference(s) |
| Melting Point | 128 °C | [7] |
| Boiling Point | 531.8 °C at 760 mmHg | [8] |
| Density | 1.204 g/cm³ | [8] |
| LogP (octanol-water partition coefficient) | 4.31880 | |
| Vapor Pressure | 2.16E-11 mmHg at 25°C | |
| Storage Temperature | 0-6°C |
Table 3: Spectral Data of Naproanilide
| Spectral Data Type | Key Features | Reference(s) |
| Mass Spectrometry (MS) | Exact Mass: 291.125928785 Da. [M+H]⁺ precursor m/z: 292.2. Top 5 Peaks: 171, 120, 148, 143, 105. | [2][6] |
| Kovats Retention Index | Semi-standard non-polar: 2611 | [2] |
Experimental Protocols
Synthesis of Naproanilide
A plausible synthetic route to naproanilide involves a two-step process starting from 2-naphthol.
Step 1: Synthesis of 2-(2-Naphthyloxy)propionic Acid
This precursor can be synthesized by reacting 2-naphthol with a 2-halopropionic acid (e.g., 2-chloropropionic acid or 2-bromopropionic acid) in the presence of an alkali metal base (such as sodium hydroxide or potassium hydroxide) and an organic solvent (like benzene, toluene, or acetone).
-
Reaction: C₁₀H₇OH + ClCH(CH₃)COOH + 2 NaOH → C₁₀H₇OCH(CH₃)COONa + NaCl + 2 H₂O C₁₀H₇OCH(CH₃)COONa + HCl → C₁₀H₇OCH(CH₃)COOH + NaCl
-
Detailed Protocol: A detailed method for a similar compound, 2-(p-tolyl)propionic acid, involves reacting the starting phenol with the halo-acid in the presence of a base. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.
Step 2: Synthesis of Naproanilide from 2-(2-Naphthyloxy)propionic Acid
The final step is the amidation of 2-(2-naphthyloxy)propionic acid with aniline. This is commonly achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with aniline.[9][10][11][12]
-
Reaction: C₁₀H₇OCH(CH₃)COOH + SOCl₂ → C₁₀H₇OCH(CH₃)COCl + SO₂ + HCl C₁₀H₇OCH(CH₃)COCl + C₆H₅NH₂ → C₁₀H₇OCH(CH₃)CONHC₆H₅ + HCl
-
Detailed Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-naphthyloxy)propionic acid in an excess of thionyl chloride.[9]
-
Heat the mixture to reflux for 2-3 hours.[9]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.[9]
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent such as dichloromethane or toluene.
-
In a separate flask, dissolve an equimolar amount of aniline in the same solvent.
-
Slowly add the aniline solution to the acyl chloride solution while stirring, maintaining the temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture can then be washed with dilute acid (to remove excess aniline) and a base (to remove any unreacted carboxylic acid), followed by water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude naproanilide.
-
Purification of Naproanilide
Crude naproanilide can be purified by recrystallization.[1][3][4][5][13]
-
Protocol for Recrystallization:
-
Dissolve the crude naproanilide in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water).[1][3]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.[3]
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[5]
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3][5][13]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[5][13]
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Analytical Methods
The purity and identity of naproanilide can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing the purity of organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of naproanilide. The compound may require derivatization to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of naproanilide.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Mechanism of Action and Biological Activity
Naproanilide is primarily used as a selective herbicide in paddy fields.[2] Its mechanism of action is believed to involve the disruption of cell division in susceptible plants.
Inhibition of Cell Division
Several herbicides, including some anilides, are known to act as mitotic poisons or cell division disruptors.[14] They can interfere with the formation or function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[14] Some dinitroaniline herbicides, for example, have been shown to bind to plant tubulin and inhibit microtubule polymerization.[15] While direct evidence for naproanilide's binding to tubulin is limited, its classification as a cell division inhibitor suggests a similar mode of action.[14] Herbicides that affect the cytoskeleton can lead to abnormal cell division, such as the formation of multinucleated cells, and ultimately cause cell death.[16]
Potential Auxin-like Activity
There is evidence to suggest that some anilide compounds may interact with auxin signaling pathways in plants.[17][18][19] Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Some herbicides mimic the action of natural auxins, leading to uncontrolled growth and eventually death of the plant.[18][19] Naproxen, a compound with a similar 2-(naphthalen-2-yloxy)propionic acid moiety, has been shown to inhibit polar auxin transport by directly binding to PIN-FORMED (PIN) auxin transporters.[8] This suggests that naproanilide could potentially interfere with auxin transport or signaling, contributing to its herbicidal activity. A study on the plant growth regulator cyclanilide, another anilide, demonstrated that it inhibits both auxin transport and binding to its receptor.[17]
Naproanilide Receptor Protein
Research has identified a specific naproanilide-binding protein located in the cellular membrane of tobacco mesophyll callus.[2] This receptor has a dissociation constant (Kd) of 1.8 x 10⁻⁷ M, indicating a specific and high-affinity binding.[2] The purified receptor has a molar mass of 48 kDa.[2] Interestingly, this purified receptor did not stimulate RNA synthesis, suggesting it may act as a carrier for absorption and translocation rather than directly regulating gene expression.[2]
Signaling Pathways and Experimental Workflows
Based on the available information, a putative signaling pathway for naproanilide's action in a plant cell and a general experimental workflow for its synthesis and purification are proposed below.
Proposed Signaling Pathway of Naproanilide
Caption: Proposed signaling pathway for naproanilide's herbicidal action.
Experimental Workflow for Naproanilide Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of naproanilide.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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